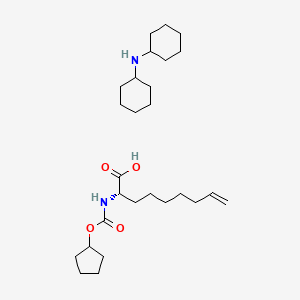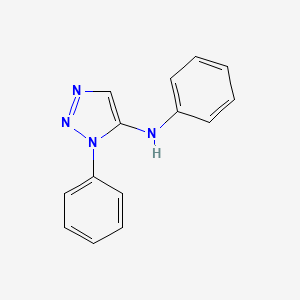
Ethyl 3,4-bis(2-methoxyethoxy)-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,4-bis(2-methoxyethoxy)-2-nitrobenzoate is an organic compound with the molecular formula C15H22O6. It is a derivative of benzoic acid and is characterized by the presence of two methoxyethoxy groups and a nitro group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-bis(2-methoxyethoxy)-2-nitrobenzoate typically involves the esterification of 3,4-bis(2-methoxyethoxy)-2-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors with precise control of temperature and pressure to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,4-bis(2-methoxyethoxy)-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 3,4-bis(2-methoxyethoxy)-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,4-bis(2-methoxyethoxy)-2-nitrobenzoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,4-bis(2-methoxyethoxy)-2-nitrobenzoate is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: As a potential precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3,4-bis(2-methoxyethoxy)-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxyethoxy groups may also influence the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,4-bis(2-methoxyethoxy)-2-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 3,4-bis(2-methoxyethoxy)benzoate: Lacks the nitro group, making it less reactive in reduction reactions.
Ethyl 3,4-bis(2-ethoxyethoxy)-2-nitrobenzoate: Contains ethoxyethoxy groups instead of methoxyethoxy groups, which may affect its chemical properties and reactivity.
Ethyl 3,4-dimethoxy-2-nitrobenzoate: Contains methoxy groups instead of methoxyethoxy groups, leading to differences in solubility and reactivity.
This compound is unique due to the presence of both methoxyethoxy groups and a nitro group, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C15H21NO8 |
|---|---|
Molekulargewicht |
343.33 g/mol |
IUPAC-Name |
ethyl 3,4-bis(2-methoxyethoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C15H21NO8/c1-4-22-15(17)11-5-6-12(23-9-7-20-2)14(13(11)16(18)19)24-10-8-21-3/h5-6H,4,7-10H2,1-3H3 |
InChI-Schlüssel |
VARVSANQSFVBDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OCCOC)OCCOC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14025641.png)

![2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14025660.png)


![Ethyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B14025676.png)
![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]acetamide](/img/structure/B14025681.png)






